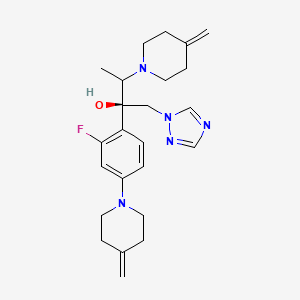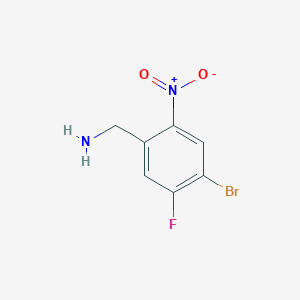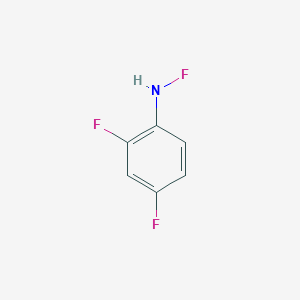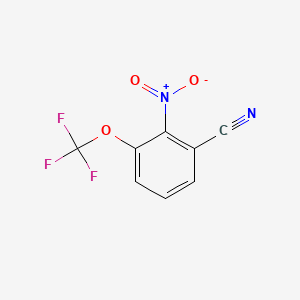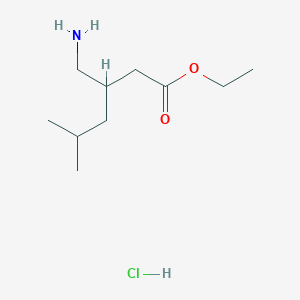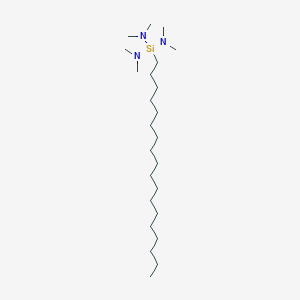
OxcarbazepineO-Propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OxcarbazepineO-Propan-1-one is a compound that belongs to the class of dibenzazepine carboxamide derivatives. It is structurally related to carbamazepine and is primarily used as an anticonvulsant for the treatment of epilepsy. This compound is known for its ability to stabilize hyper-excited neural membranes, inhibit repetitive neuronal firing, and decrease the propagation of synaptic impulses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
OxcarbazepineO-Propan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with oxcarbazepine to form a red-colored charge-transfer complex . This reaction is typically carried out in methanol as a solvent.
Industrial Production Methods
In industrial settings, oxcarbazepine is produced through a series of chemical reactions that involve the oxidation of carbamazepine to form oxcarbazepine. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
OxcarbazepineO-Propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert oxcarbazepine to its active metabolite, 10-monohydroxy derivative.
Substitution: Substitution reactions can occur at different positions on the dibenzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include the active metabolite 10-monohydroxy derivative and other minor metabolites that are excreted from the body .
Wissenschaftliche Forschungsanwendungen
OxcarbazepineO-Propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of dibenzazepine derivatives.
Biology: Investigated for its effects on neural membranes and synaptic transmission.
Medicine: Primarily used as an anticonvulsant for the treatment of epilepsy and bipolar disorder.
Industry: Used in the formulation of fast-dissolving tablets for improved patient compliance.
Wirkmechanismus
The mechanism of action of oxcarbazepineO-Propan-1-one involves the blockade of voltage-gated sodium channels. This action stabilizes hyper-excited neural membranes, suppresses repetitive neuronal firing, and diminishes the propagation of synaptic impulses. The compound and its active metabolite, 10-monohydroxy derivative, also increase potassium conductance and modulate the activity of high-voltage activated calcium channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamazepine: A structurally related compound used for similar therapeutic purposes.
Eslicarbazepine Acetate: Another dibenzazepine derivative with similar anticonvulsant properties.
Uniqueness
OxcarbazepineO-Propan-1-one is unique in its favorable side-effect profile compared to carbamazepine. It does not generate an epoxide metabolite, which reduces the risk of liver toxicity and other adverse effects associated with carbamazepine .
Conclusion
This compound is a versatile compound with significant applications in medicine, chemistry, and industry. Its unique chemical properties and mechanism of action make it an important compound for the treatment of epilepsy and other neurological disorders.
Eigenschaften
Molekularformel |
C18H18N2O3 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl) propanoate |
InChI |
InChI=1S/C18H18N2O3/c1-2-17(21)23-16-11-12-7-3-5-9-14(12)20(18(19)22)15-10-6-4-8-13(15)16/h3-10,16H,2,11H2,1H3,(H2,19,22) |
InChI-Schlüssel |
MVHCKKAUGRRLIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


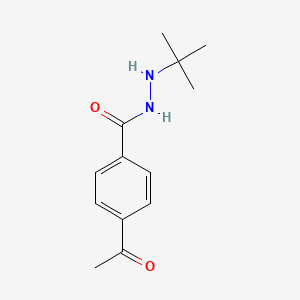
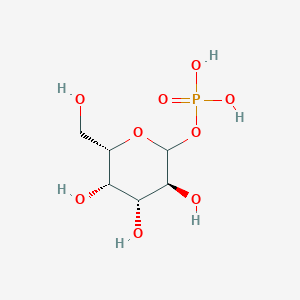
![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)
